REACTION_CXSMILES
|
[CH3:1][O-].[Na+].C(OCC)=O.[CH:9]1([C:12]([CH3:14])=[O:13])[CH2:11][CH2:10]1.Cl.[CH3:16][NH:17][CH3:18]>C1COCC1.CO>[CH:9]1([C:12](=[O:13])[CH:14]=[CH:16][N:17]([CH3:1])[CH3:18])[CH2:11][CH2:10]1 |f:0.1,4.5|
|
Name
|
sodium methoxide
|
Quantity
|
5.94 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
8.89 mL
|
Type
|
reactant
|
Smiles
|
C(=O)OCC
|
Name
|
|
Quantity
|
9.91 mL
|
Type
|
reactant
|
Smiles
|
C1(CC1)C(=O)C
|
Name
|
|
Quantity
|
8.97 g
|
Type
|
reactant
|
Smiles
|
Cl.CNC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
The reaction mixture rapidly turned yellow and was stirred at 25° for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was then concentrated
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in 100 mL of methanol
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 1 hour at 25°
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was then triturated with 100 mL of dry benzene
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the filter cake was washed with additional dry benzene
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The benzene solution was dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to yield a yellow oil
|
Type
|
CUSTOM
|
Details
|
that crystallized
|
Type
|
TEMPERATURE
|
Details
|
upon cooling (11.97 g, 86%)
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
C1(CC1)C(C=CN(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][O-].[Na+].C(OCC)=O.[CH:9]1([C:12]([CH3:14])=[O:13])[CH2:11][CH2:10]1.Cl.[CH3:16][NH:17][CH3:18]>C1COCC1.CO>[CH:9]1([C:12](=[O:13])[CH:14]=[CH:16][N:17]([CH3:1])[CH3:18])[CH2:11][CH2:10]1 |f:0.1,4.5|
|
Name
|
sodium methoxide
|
Quantity
|
5.94 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
8.89 mL
|
Type
|
reactant
|
Smiles
|
C(=O)OCC
|
Name
|
|
Quantity
|
9.91 mL
|
Type
|
reactant
|
Smiles
|
C1(CC1)C(=O)C
|
Name
|
|
Quantity
|
8.97 g
|
Type
|
reactant
|
Smiles
|
Cl.CNC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
The reaction mixture rapidly turned yellow and was stirred at 25° for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was then concentrated
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in 100 mL of methanol
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 1 hour at 25°
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was then triturated with 100 mL of dry benzene
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the filter cake was washed with additional dry benzene
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The benzene solution was dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to yield a yellow oil
|
Type
|
CUSTOM
|
Details
|
that crystallized
|
Type
|
TEMPERATURE
|
Details
|
upon cooling (11.97 g, 86%)
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
C1(CC1)C(C=CN(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |